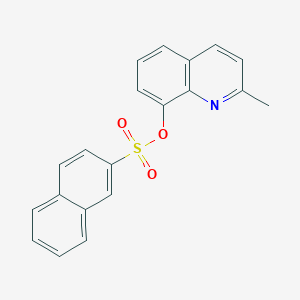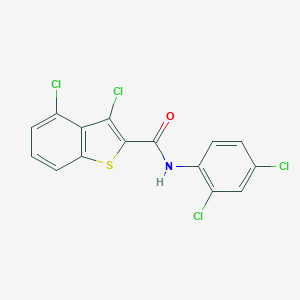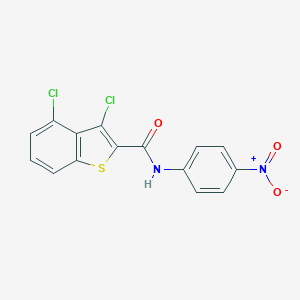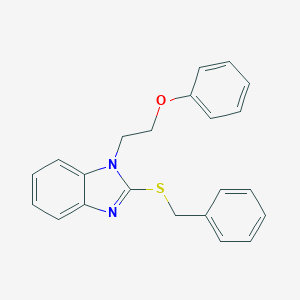
2-Methylquinolin-8-yl naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methylquinolin-8-yl naphthalene-2-sulfonate, such as naphthalene-2-sulfonates, has been reported in the literature . For instance, complexes of copper (II), nickel (II), zinc (II), and cobalt (III) naphthalene-2-sulfonates were synthesized by adding a solid 2-naphthalene sulfonate of the corresponding 3d-metal to an aqueous solution of thiosemicarbazide .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylquinolin-8-yl naphthalene-2-sulfonate are not detailed in the search results, related compounds such as naphthalene-2-sulfonate have been studied. For example, during the aerobic degradation of naphthalene-2-sulfonate, Sphingomonas xenophaga strain BN6 produces redox mediators which significantly increase the ability of the strain to reduce azo dyes under anaerobic conditions .Applications De Recherche Scientifique
Protein Kinase Inhibition
Isoquinolinesulfonamides, including derivatives similar to 2-methylquinolin-8-yl naphthalene-2-sulfonate, have been identified as potent inhibitors of various protein kinases. These compounds, particularly when the naphthalene ring is replaced by isoquinoline, lose their calmodulin antagonist properties but retain the ability to inhibit protein kinases. This selective inhibition is significant for cyclic nucleotide-dependent protein kinases and protein kinase C, indicating potential applications in studying these enzymes' roles and possibly in therapeutic interventions where protein kinase regulation is crucial (Hidaka et al., 1984).
Asymmetric Hydrogenation Catalysts
The development of novel ligands for asymmetric catalysis is a crucial area in synthetic chemistry. Naphthalene-bridged P,N-type sulfoximine ligands, structurally related to 2-methylquinolin-8-yl naphthalene-2-sulfonate, have shown excellent performance in the enantioselective hydrogenation of quinoline derivatives, achieving enantioselectivities up to 92% ee. This suggests the potential application of such compounds in the synthesis of chiral molecules, which is of great importance in pharmaceuticals and fine chemicals (Lu & Bolm, 2008).
Coordination Chemistry and Metal Complexes
Compounds like 2-methylquinolin-8-yl naphthalene-2-sulfonate can form complexes with metals, which is a fundamental aspect of coordination chemistry. Such complexes have been synthesized and characterized, showing diverse coordination environments and potential applications in materials science, catalysis, and as models for biological systems. For example, complexes formed with Ni(II) ions exhibit an octahedral environment, indicating the versatility of these compounds in forming structurally diverse metal complexes (Macías et al., 2002).
Optical and Luminescence Properties
The study of organic single crystals like 2-[2-(4-cholro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate showcases the potential of these compounds in optical applications. The material's structural, optical, and luminescence properties suggest its suitability for photonic devices and nonlinear optical (NLO) applications. This opens up avenues for research into novel materials for optoelectronics and photonics (Karthigha et al., 2016).
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-14-9-10-16-7-4-8-19(20(16)21-14)24-25(22,23)18-12-11-15-5-2-3-6-17(15)13-18/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBCSVZISNCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-8-yl naphthalene-2-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405423.png)
![ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405426.png)
![ethyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405427.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405428.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405429.png)
![ethyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405432.png)

![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405435.png)

![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405438.png)
![3-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B405441.png)

![3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid](/img/structure/B405444.png)
![1-benzyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B405445.png)